2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4'-METHYL-2'-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
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Overview
Description
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that features a piperazine and piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated reactors to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule .
Scientific Research Applications
2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral activities.
Mechanism of Action
The mechanism of action for 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate the activity of certain neurotransmitters or enzymes .
Comparison with Similar Compounds
Similar Compounds
Cetirizine Dihydrochloride: A compound with a similar piperazine structure, used as an antihistamine.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A dopamine receptor ligand with a similar piperazine moiety.
Uniqueness
What sets 2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE apart is its unique combination of piperazine and piperidine rings, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN7O/c1-17-20(16-26-23(27-17)31-9-3-2-4-10-31)21-15-22(33)29-24(28-21)32-13-11-30(12-14-32)19-7-5-18(25)6-8-19/h5-8,15-16H,2-4,9-14H2,1H3,(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIWXUXSSOBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)Cl)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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